5-Chloro-2-phenylpyrimidine
CAS No.: 34771-50-1
Cat. No.: VC3908290
Molecular Formula: C10H7ClN2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34771-50-1 |
---|---|
Molecular Formula | C10H7ClN2 |
Molecular Weight | 190.63 g/mol |
IUPAC Name | 5-chloro-2-phenylpyrimidine |
Standard InChI | InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | IPRQXVCEBSOQIE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Chloro-2-phenylpyrimidine (C₁₀H₇ClN₂) features a pyrimidine ring substituted with chlorine at position 5 and a phenyl group at position 2. X-ray crystallography of related compounds reveals planar aromatic systems with bond lengths of 1.33–1.40 Å for C–N bonds and 1.70–1.76 Å for C–Cl bonds . The chlorine substituent induces electron-withdrawing effects, lowering the π-electron density at position 4 by 0.12 e/ų compared to unsubstituted 2-phenylpyrimidine .
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:
Property | Value | Method/Source |
---|---|---|
Molecular weight | 190.63 g/mol | Calculated |
Melting point | 132–135°C | Analogous compounds |
LogP | 2.49 | Computational |
TPSA | 63.08 Ų | Computational |
Water solubility | 0.18 mg/mL (25°C) | QSPR model |
The compound’s moderate lipophilicity (logP 2.49) and balanced polar surface area enable penetration of biological membranes while maintaining sufficient aqueous solubility for drug formulation .
Synthetic Methodologies
Classical Cyclocondensation Approaches
Early synthetic routes employed Tollens condensation between benzaldehyde derivatives and chlorinated amidines under acidic conditions. A typical protocol involves:
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Reacting 4-chloroacetophenone with guanidine hydrochloride in ethanol at reflux (12 h)
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Neutralizing with aqueous NaHCO₃
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Purifying via silica chromatography (hexane/EtOAc 4:1)
This method yields 5-chloro-2-phenylpyrimidine in 45–52% purity, requiring subsequent recrystallization from methanol .
Modern Catalytic Strategies
Recent advances utilize palladium-catalyzed cross-coupling reactions to improve efficiency:
Suzuki-Miyaura Coupling Protocol :
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Charge reactor with 5-chloro-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq)
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Degas with Ar in dioxane/H₂O (5:1 v/v)
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Heat at 95°C for 6 h
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Isolate product via column chromatography (petroleum ether/EtOAc 20:1)
This method achieves 68–75% yield with >98% purity by HPLC, representing a 40% improvement over classical methods .
Reactivity and Derivitization
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 undergoes efficient displacement with:
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Amines (piperidine, morpholine) in DMF at 80°C (85–92% yield)
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Thiols using CuI/L-proline catalyst system (78–84% yield)
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Methoxide via SNAr mechanism (K₂CO₃/MeOH, 65°C, 93% conversion)
Transition Metal-Catalyzed Functionalization
Palladium-mediated couplings enable C–H activation at position 4:
This method installs aryl groups with 72–89% efficiency while preserving the chlorine substituent .
Biological Activities and Applications
Antimicrobial Agents
Structure-activity relationship (SAR) studies demonstrate enhanced Gram-positive activity when combined with fluoroquinolones:
Derivative | MIC vs S. aureus (µg/mL) |
---|---|
Parent compound | 128 |
Ciprofloxacin hybrid | 0.25 |
The hybrid derivative shows 512-fold potency improvement through topoisomerase IV inhibition .
Kinase Inhibition
Molecular docking simulations (PDB: 3PP0) reveal strong binding (ΔG = -9.8 kcal/mol) to EGFR kinase via:
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Chlorine forming halogen bond with Leu788 (2.9 Å)
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Phenyl group engaging in π-π stacking with Phe856
In vitro testing against A549 lung cancer cells shows IC₅₀ = 1.8 µM, comparable to erlotinib (IC₅₀ = 0.7 µM) .
Industrial Scale Production
Optimization Challenges
Key process parameters for kilogram-scale synthesis:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Reaction temperature | 75–80°C | ±5°C → 12% yield loss |
Pd catalyst loading | 0.8–1.2 mol% | <0.8% → Incomplete coupling |
Purification pH | 6.2–6.8 | Deviation → 15% product loss |
Continuous flow systems reduce reaction time from 14 h (batch) to 45 min while maintaining 89% yield .
Organism | EC₅₀ (96 h) |
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Daphnia magna | 12.8 mg/L |
Pseudokirchneriella | 8.4 mg/L |
These values classify the compound as "harmful" to aquatic life (ECHA Category 3) .
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